Butylamine, N-methoxymethyl-N-nitroso-
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Overview
Description
Butylamine, N-methoxymethyl-N-nitroso- is an organic compound belonging to the class of nitrosamines. Nitrosamines are known for their potential mutagenic and carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butylamine, N-methoxymethyl-N-nitroso- typically involves the nitrosation of butylamine derivatives. One common method is the reaction of butylamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
CH3(CH2)3NH2+HNO2→CH3(CH2)3N(NO)CH2OCH3+H2O
Industrial Production Methods
Industrial production of Butylamine, N-methoxymethyl-N-nitroso- may involve continuous flow reactors where butylamine and nitrous acid are mixed under controlled temperature and pressure conditions to optimize yield and purity. The reaction is typically carried out in the presence of a solvent such as methanol to facilitate the reaction and product isolation.
Chemical Reactions Analysis
Types of Reactions
Butylamine, N-methoxymethyl-N-nitroso- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
Butylamine, N-methoxymethyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of nitrosamine-induced DNA damage.
Medicine: Research on this compound contributes to understanding the health risks associated with nitrosamine exposure and developing strategies for risk mitigation.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products, including pharmaceuticals and food.
Mechanism of Action
The mechanism of action of Butylamine, N-methoxymethyl-N-nitroso- involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form diazonium ions, which are highly reactive and can alkylate DNA, leading to mutations and potentially carcinogenesis. The molecular targets include nucleophilic sites in DNA, proteins, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Uniqueness
Butylamine, N-methoxymethyl-N-nitroso- is unique due to its specific structure, which includes a methoxymethyl group. This structural feature influences its reactivity and the types of reactions it undergoes compared to other nitrosamines. Its distinct properties make it a valuable compound for studying the effects of nitrosamines with different alkyl groups.
Properties
CAS No. |
64005-61-4 |
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Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-butyl-N-(methoxymethyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-3-4-5-8(7-9)6-10-2/h3-6H2,1-2H3 |
InChI Key |
DENOWCNHRBCXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(COC)N=O |
Origin of Product |
United States |
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